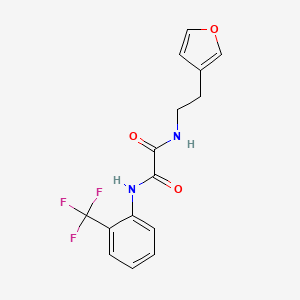

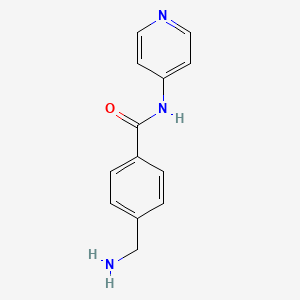

![molecular formula C23H18ClN5O4S B2460989 7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-39-8](/img/structure/B2460989.png)

7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O4S and its molecular weight is 495.94. The purity is usually 95%.

BenchChem offers high-quality 7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesized compound XIi (N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine) and XIk (N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine) demonstrated potent antimicrobial activity against bacteria such as E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL . These findings suggest potential applications in developing novel antibacterial agents.

Antitubercular Activity

Compound XIi also exhibited antitubercular activity at 6.25 µg/mL. Given the urgent need for new drugs to combat tuberculosis (TB), this compound could be explored further for its efficacy against TB strains, including multi-drug-resistant (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains .

Anti-HIV Activity

The same compound, XIi, displayed anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2. Considering the co-infection challenge posed by TB and HIV, compounds like XIi hold promise for dual treatment strategies .

Drug Development Potential

The results from this study highlight the potential for further optimization and development of new antitubercular and anti-HIV agents based on triazolo quinazolines. These compounds could contribute to addressing the global health burden of TB and HIV co-infections .

Click Chemistry Applications

The synthesis of 1,2,3-triazole hybrids using click reactions has gained attention. The compound’s structure, containing a triazole ring, makes it amenable to click chemistry approaches. Such methods allow efficient and selective modification of molecules, making this compound relevant for drug discovery and bioconjugation .

Environmentally Friendly Synthesis

The preparation of 5-thiolated 1,2,3-triazoles using water as a solvent and TMEDA as a weak base provides an environmentally friendly procedure. This compound’s synthesis in an eco-friendly manner could be advantageous for large-scale production .

Mecanismo De Acción

Target of Action

Similar compounds with the triazoloquinazoline scaffold have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also target enzymes or proteins involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. This could result in the inhibition of essential biological processes, thereby exerting its antimicrobial, antitubercular, or anti-HIV effects .

Biochemical Pathways

Given its potential antimicrobial, antitubercular, and anti-hiv activities, it may impact pathways related to bacterial growth, tuberculosis pathogenesis, and hiv replication .

Result of Action

Based on the activities of similar compounds, it can be inferred that it may lead to the inhibition of essential biological processes in microbes, thereby exerting its antimicrobial, antitubercular, or anti-hiv effects .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5O4S/c1-32-15-9-10-18(20(13-15)33-2)25-21-17-12-14(24)8-11-19(17)29-22(26-21)23(27-28-29)34(30,31)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEDFXDOADZVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

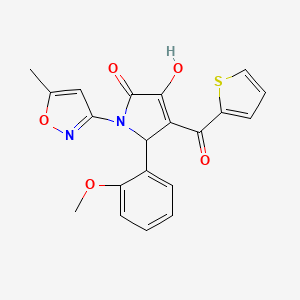

![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)

![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)

![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)